molecular formula C10H15N3O2 B6645785 N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide

N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide

Cat. No. B6645785
M. Wt: 209.24 g/mol
InChI Key: YMGNKECIXGORCA-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide, also known as IMCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMCA is a small molecule that belongs to the class of imidazole-containing compounds, which have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide in lab experiments is its low toxicity and high selectivity. It has been shown to have minimal side effects and can be used at relatively low concentrations. However, one of the limitations of using N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions of research for N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide and its potential interactions with other signaling pathways. Finally, there is a need for the development of more efficient synthesis methods for N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide to facilitate its use in future research.

Synthesis Methods

The synthesis of N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide involves the reaction of 5-methyloxolane-3-carboxylic acid with imidazole-2-carboxylic acid and subsequent reduction of the resulting ester using sodium borohydride. The final product is obtained after purification through column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-5-methyloxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-4-8(6-15-7)10(14)13-5-9-11-2-3-12-9/h2-3,7-8H,4-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGNKECIXGORCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NCC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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